
1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid” is a chemical compound with the molecular formula C12H12ClFO2 . It has a molecular weight of 242.68 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClFO2/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) . The canonical SMILES representation is C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 37.3 Ų . It has a XLogP3-AA value of 3.5 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity.Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid plays a significant role in synthetic chemistry, particularly as a precursor or intermediate in the synthesis of complex molecules. Research has developed practical synthesis methods for related compounds, highlighting the importance of such intermediates in the manufacture of pharmaceuticals, including non-steroidal anti-inflammatory drugs and analgesics. For instance, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, underscores the critical role of chloro-fluorophenyl compounds in drug synthesis (Qiu et al., 2009).
Environmental Impact and Degradation
The environmental persistence and impact of fluorinated compounds, including those related to this compound, are of growing concern. Studies on the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental fate of these substances. Understanding the degradation pathways is crucial for assessing the environmental impact and developing strategies for mitigating pollution (Liu & Avendaño, 2013).
Toxicology and Risk Assessment
Research on the toxicity of compounds structurally similar to this compound is essential for understanding their safety profile. The toxicological assessments of various fluorophores used in molecular imaging provide insights into the potential risks associated with the use of fluorinated compounds. This research is vital for ensuring the safe application of these compounds in medical diagnostics and therapeutic interventions (Alford et al., 2009).
Applications in Material Science
The unique chemical properties of fluorinated compounds, including those with chloro-fluorophenyl groups, make them valuable in material science, particularly in the development of polymers with specific functionalities. The review on the application of polymers of low concern and regulatory criteria to fluoropolymers illustrates the importance of these materials in various industrial applications due to their exceptional stability and performance characteristics (Henry et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO2/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEURCWSQHENQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352941 |
Source


|
| Record name | 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214263-01-1 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214263-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

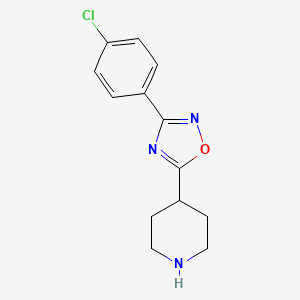
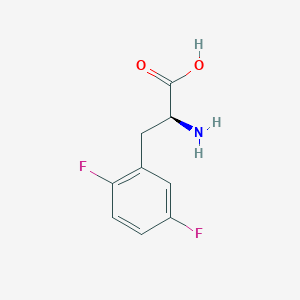

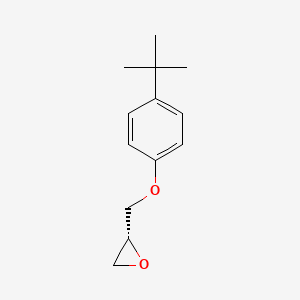
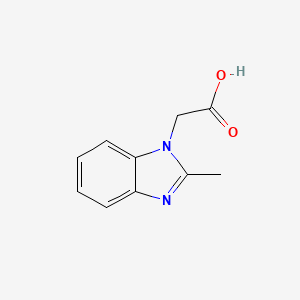
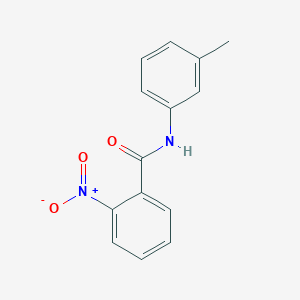

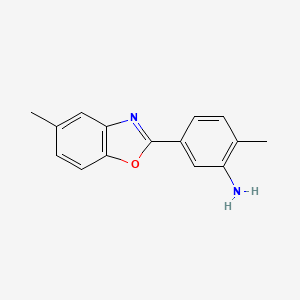

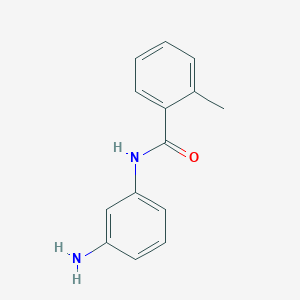
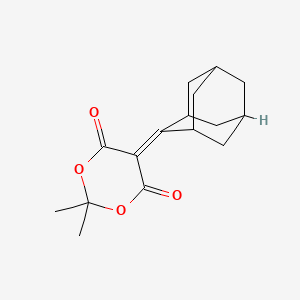
![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

